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butylamino)sulfonyl]benzoic acid

Cat. No.: B1270634 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-

Activity Relationship and In Silico Binding of Novel LPA2 Receptor Modulators.

This guide provides a comparative analysis of a series of sulfamoyl benzoic acid analogs,

structurally related to 4-[(Tert-butylamino)sulfonyl]benzoic acid, based on their agonist

activity at the Lysophosphatidic Acid Receptor 2 (LPA2). The data presented is derived from a

study by Patil et al. (2014), which combines chemical synthesis, biological evaluation, and

computational docking to elucidate the structure-activity relationship (SAR) of these

compounds. The LPA2 receptor is a G protein-coupled receptor implicated in various

physiological processes, including cell survival and mucosal protection, making it an attractive

target for therapeutic intervention.

Data Presentation: Agonist Activity of Sulfamoyl
Benzoic Acid Analogs
The following table summarizes the in vitro agonist activity (EC50 values) of a series of

sulfamoyl benzoic acid analogs at the LPA2 receptor. Lower EC50 values indicate higher

potency. The compounds are grouped based on the linker length and substitutions on the

aromatic rings.
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Compound ID Linker (n) R1 R2
LPA2 EC50
(nM)

4 3 H H 1200 ± 210

5 4 H H 8.36 ± 1.25

6 5 H H 29.30 ± 5.60

8a 4 H OCH3 11.20 ± 1.20

8b 4 H H 8.36 ± 1.25

8c 4 H Br 60.90 ± 9.39

9 4 F H 28.90 ± 1.90

10 4 NO2 H 128.0 ± 19.0

11a 4 H H 8.36 ± 1.25

11b 4 H OCH3 11.20 ± 1.20

11c 4 H F 0.15 ± 0.02

11d 4 H Cl
0.00506 ±

0.00373

Data sourced from Patil et al., J Med Chem. 2014 Aug 28;57(16):7136-40.

Experimental Protocols
Molecular Docking Methodology
The molecular docking studies described by Patil et al. were performed to rationalize the

observed structure-activity relationships of the synthesized sulfamoyl benzoic acid analogs.

Software: The molecular modeling and docking simulations were carried out using the

Molecular Operating Environment (MOE), version 2009.10.

Receptor Preparation: A homology model of the human LPA2 receptor was utilized for the

docking studies. The receptor structure was prepared by adding hydrogen atoms, assigning

appropriate protonation states to ionizable residues, and performing energy minimization to
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relieve any steric clashes. The binding site was defined based on the location of known ligands

or predicted binding pockets.

Ligand Preparation: The 3D structures of the sulfamoyl benzoic acid analogs were constructed

and optimized. Multiple conformations for each ligand were generated to ensure a thorough

exploration of the conformational space during the docking process.

Docking and Scoring: The prepared ligands were docked into the defined binding site of the

LPA2 receptor homology model. The docking protocol involved a flexible ligand and a rigid

receptor. The resulting poses were scored based on the software's scoring function, which

estimates the binding free energy. The poses with the lowest energy scores, representing the

most favorable binding modes, were selected for further analysis. These selected poses were

then energy-minimized within the receptor's binding pocket.

Mandatory Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Docking Studies
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Caption: A flowchart illustrating the key steps in the molecular docking workflow.
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Key Interactions of Sulfamoyl Benzoic Acid Analogs in LPA2 Binding Pocket
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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